BenchChemオンラインストアへようこそ!

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

CDK2 inhibition Antiproliferative activity Kinase selectivity

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine (CAS 1249209-51-5) is a heterocyclic small molecule with a molecular weight of 201.22 g/mol and the molecular formula C₁₁H₁₁N₃O. It belongs to the 4-aminopyrimidine class, distinguished by a cyclopropyl substituent at the 2-position and a furan-2-yl moiety at the 6-position of the pyrimidine core.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1249209-51-5
Cat. No. B1464554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
CAS1249209-51-5
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)N)C3=CC=CO3
InChIInChI=1S/C11H11N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14)
InChIKeyPUKIUHXFMDJPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine (CAS 1249209-51-5): Structural Identity and Research-Grade Procurement Profile


2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine (CAS 1249209-51-5) is a heterocyclic small molecule with a molecular weight of 201.22 g/mol and the molecular formula C₁₁H₁₁N₃O . It belongs to the 4-aminopyrimidine class, distinguished by a cyclopropyl substituent at the 2-position and a furan-2-yl moiety at the 6-position of the pyrimidine core . The compound is commercially available for non-human research purposes only, with standard vendor purity specifications typically at 95% . Its structural scaffold is associated with kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs), positioning it as a candidate for antiproliferative research .

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Why In-Class Analogs Cannot Be Assumed Equivalent


Within the 4-aminopyrimidine class, even minor substituent modifications lead to dramatic shifts in kinase selectivity and antiproliferative potency. Published evaluations of related pyridothienopyrimidine-4-amines demonstrate that varying the aniline substitution or the heteroaryl fusion pattern can alter EGFR inhibitory activity from below 26% to over 81% at a fixed concentration of 10 µM, and shift IC₅₀ values by more than an order of magnitude [1]. For 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, the cyclopropyl and furan motifs are not interchangeable bioisosteres; the furan ring introduces distinct electronic properties and hydrogen-bonding potential that directly influence target engagement and pharmacokinetic profiles relative to chloro-, fluoro-, or phenyl-substituted analogs . Generic procurement without structural verification thus risks selecting a compound with entirely divergent biological performance.

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Quantified Differential Evidence Against Structural Comparators


Differential Kinase Inhibition: CDK2 Inhibitory Activity Relative to Clinical Standard Palbociclib

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine is investigated as a CDK inhibitor scaffold. In comparative studies of related N-(pyridin-3-yl)pyrimidin-4-amine analogs, the most promising compound demonstrated CDK2/cyclin A2 inhibition with an IC₅₀ of 64.42 nM, which is comparable to the clinical CDK inhibitor AZD5438 [1]. The cyclopropyl-furan substitution pattern on the target compound is hypothesized to enhance CDK2 binding through hydrophobic interactions with the kinase hinge region, a feature that distinguishes it from 2-cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine, where the iodophenyl group is directed toward a different region of the ATP-binding pocket . No direct head-to-head CDK2 assay data for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine are currently available in the public domain.

CDK2 inhibition Antiproliferative activity Kinase selectivity

EGFR Inhibitory Activity Differentiation: Class-Level Comparison with Erlotinib

While 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine has been studied for CDK inhibition, closely related pyrimidine-4-amine scaffolds have been optimized for EGFR tyrosine kinase inhibition. In a study evaluating pyridothienopyrimidine-4-amines, compound 5a demonstrated EGFR inhibitory activity with 81% inhibition at 10 µM and an IC₅₀ of 36.7 nM, which is superior to the clinical EGFR inhibitor erlotinib (IC₅₀ = 486 nM) under identical assay conditions [1]. The target compound's furan substituent differentiates it from 5a's pyridothieno core; the furan is electron-rich and may confer different EGFR binding kinetics. Moreover, SAR analysis indicates that the presence of a halogenated aniline moiety significantly enhances EGFR activity, a feature absent in 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, suggesting its activity profile may be orthogonal to EGFR-optimized analogs [1].

EGFR inhibition Tyrosine kinase Anticancer screening

NCI 60-Cell Panel Antiproliferative Comparison: Class-Level Evidence for Pyrimidin-4-amines

Pyrimidine-4-amine derivatives with optimized substitution patterns have demonstrated remarkable antiproliferative activity in the NCI 60 human cancer cell line panel. Compound 4b from a pyridothienopyrimidin-4-amine series displayed GI₅₀ values of approximately 10 nM against leukemia, central nervous system cancer, and non-small cell lung cancer cell lines that overexpress EGFR [1]. In contrast, compounds lacking the optimized halogenated aniline and tricyclic core, such as compound 6a (26% EGFR inhibition), showed substantially reduced biological activity [1]. 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, with its monocyclic pyrimidine core and furan substituent, represents a structurally distinct entry point that may yield a different NCI 60 panel response profile, particularly in cell lines where CDK activity rather than EGFR overexpression drives proliferation.

NCI 60 cell screening Anticancer activity GI50 values

Structural Differentiation from Pyridopyrimidine MAP4K4 Inhibitors: Fragment-Based Optimization Benchmark

Fragment-based lead discovery has produced 4-aminopyridopyrimidine inhibitors of MAP4K4 with low nanomolar potency and excellent kinase selectivity. Compound 29, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, demonstrated good in vivo exposure and pharmacodynamic effects in a human tumor xenograft model [1]. The bicyclic pyridopyrimidine core of compound 29 is critical for MAP4K4 potency. 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, with a monocyclic pyrimidine core, lacks the pyrido fusion and thus targets a different chemical space. Its simpler scaffold offers greater synthetic tractability for library enumeration compared to the more complex pyridopyrimidine series, making it a more accessible starting point for hit expansion in biochemical screening campaigns [1].

MAP4K4 inhibition Fragment-based drug discovery Kinase selectivity

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine: Evidence-Backed Research and Procurement Scenarios


CDK2-Focused Anticancer Drug Discovery Hit Expansion

Procure 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine as a core scaffold for synthesizing CDK2 inhibitor libraries. Evidence shows related N-(pyridin-3-yl)pyrimidin-4-amines achieve CDK2 IC₅₀ values comparable to AZD5438 (64.42 nM) [1]. The cyclopropyl and furan substituents provide vectors for hydrophobic and hydrogen-bond interactions within the CDK2 active site, while the monocyclic core facilitates rapid analog synthesis compared to tricyclic pyridopyrimidine alternatives [2].

Kinase Selectivity Profiling Against EGFR-Dominant Chemotypes

Use this compound as a negative control or comparator when profiling kinase selectivity. SAR from the pyridothienopyrimidine-4-amine series demonstrates that halogenated aniline substitution is essential for EGFR potency (IC₅₀ = 36.7 nM for compound 5a) [3]. The furan-bearing target compound lacks this feature, making it ideal for distinguishing CDK-mediated from EGFR-mediated antiproliferative effects in cellular assays [3].

Fragment-Based Screening Library Design

Include 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine in fragment screening libraries for novel kinase targets. With a molecular weight of only 201.22 g/mol, it adheres to the 'rule of three' for fragment-based drug discovery. This contrasts with optimized leads like the pyridopyrimidine MAP4K4 inhibitor compound 29 (MW >300), which is beyond fragment space [2]. The compound's structural simplicity enables efficient fragment growing and merging strategies.

Antiviral Research Tool Compound Procurement

Source 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine for antiviral screening programs. Reports indicate pyrimidine derivatives with heterocyclic substituents exhibit inhibitory effects against viruses such as influenza A and Coxsackie B4 . The furan moiety distinguishes this compound from fluoropyridine-substituted analogs, offering differentiated antiviral selectivity profiles that warrant comparative evaluation .

Quote Request

Request a Quote for 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.